![molecular formula C11H15N3O4 B14651786 Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate CAS No. 51707-33-6](/img/structure/B14651786.png)
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is an organic compound with a complex structure that includes hydrazine, phenyl, and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate typically involves multiple steps. One common method starts with the reaction of 2-(hydrazinecarbonyl)benzoic acid with ethyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides, while reduction of the carbonyl group may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe to study enzyme mechanisms involving hydrazine or carbamate groups.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. The carbamate group can also interact with proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler compound with similar carbamate functionality but lacking the hydrazine and phenyl groups.
Phenylhydrazine: Contains the hydrazine and phenyl groups but lacks the carbamate functionality.
Hydroxycarbamate derivatives: Compounds with similar carbamate groups but different substituents.
Uniqueness
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is unique due to its combination of hydrazine, phenyl, and carbamate groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
51707-33-6 |
|---|---|
Fórmula molecular |
C11H15N3O4 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
ethyl N-[[2-(hydrazinecarbonyl)phenyl]methyl]-N-hydroxycarbamate |
InChI |
InChI=1S/C11H15N3O4/c1-2-18-11(16)14(17)7-8-5-3-4-6-9(8)10(15)13-12/h3-6,17H,2,7,12H2,1H3,(H,13,15) |
Clave InChI |
NLKHZVZHYWXRPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CC1=CC=CC=C1C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


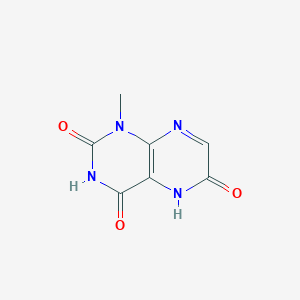
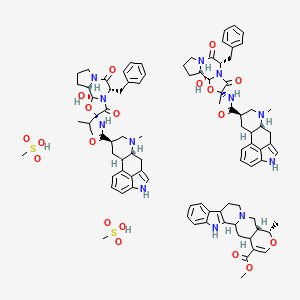
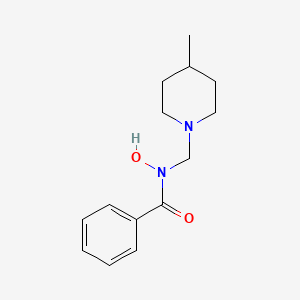
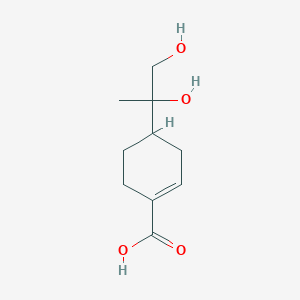
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)

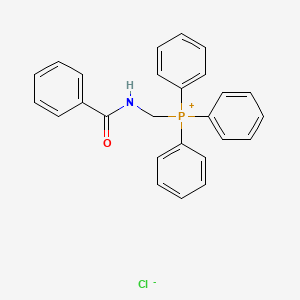
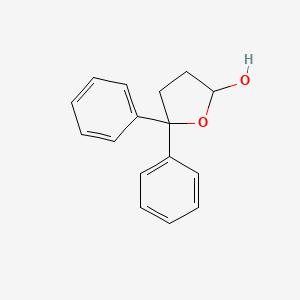

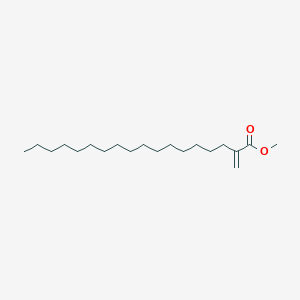
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
